N,N'-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine
Description
N,N'-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a central triazine core substituted with two 2,5-dimethoxyphenyl groups at the N2 and N4 positions and a 4-methylpiperidinyl moiety at the C6 position. Its molecular formula is C25H32N6O4, with a molecular weight of 480.57 g/mol . The dimethoxyphenyl groups contribute to enhanced solubility in organic solvents, while the 4-methylpiperidinyl substituent may influence steric and electronic interactions with biological targets.
Properties
Molecular Formula |
C25H32N6O4 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-N,4-N-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C25H32N6O4/c1-16-10-12-31(13-11-16)25-29-23(26-19-14-17(32-2)6-8-21(19)34-4)28-24(30-25)27-20-15-18(33-3)7-9-22(20)35-5/h6-9,14-16H,10-13H2,1-5H3,(H2,26,27,28,29,30) |
InChI Key |
CYVUUXPVGXCFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)NC3=C(C=CC(=C3)OC)OC)NC4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Biological Activity
N,N'-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. It is essential to explore its biological activity as it may offer insights into its therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : 1,3,5-triazine ring
- Substituents : Two 2,5-dimethoxyphenyl groups and a 4-methylpiperidin-1-yl group.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities. These include:
- Antimicrobial Activity : Studies have shown that triazine derivatives can inhibit the growth of various bacterial strains. For example, a related class of compounds demonstrated significant inhibitory effects against Mycobacterium tuberculosis (Mtb) by targeting dihydrofolate reductase enzymes .
- Anticancer Properties : Some triazine derivatives have been identified as potential inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. This suggests that this compound may also possess anticancer properties .
The mechanism of action for triazine derivatives often involves:
- Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival or cancer cell growth.
- Intracellular Pathways : Some studies suggest that these compounds can stimulate the release of nitric oxide (NO) within bacterial cells or inhibit fatty acid synthesis pathways essential for Mtb survival .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
-
Antibacterial Activity : A study highlighted the effectiveness of triazine derivatives against non-tuberculous mycobacteria (NTM) and Mtb. The minimum inhibitory concentration (MIC) values were determined for various derivatives, indicating their potential as new antibacterial agents .
Compound MIC (µg/mL) Target Organism Compound A 10 Mtb Compound B 15 NTM N,N'-bis... TBD TBD - Anticancer Activity : Another investigation reported that certain triazines exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. The study measured cell viability using MTT assays and found promising results for compounds structurally related to this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Triazine Derivatives
Structural Variations and Molecular Properties
The following table compares the target compound with key analogs, highlighting structural differences and molecular properties:
Target Compound
- Mechanism : The 4-methylpiperidinyl group may interact with central nervous system (CNS) receptors, such as serotonin or dopamine receptors, due to its lipophilic nature .
Analog 1: N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine
- Activity : Demonstrates high binding affinity for kinase enzymes (IC50: 10–15 µM) due to fluorine-induced polarization.
- Applications : Investigated in oncology for kinase inhibition.
Analog 2: N,N'-bis(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine
- Activity : Exhibits antimicrobial activity (MIC: 8–12 µg/mL) against Gram-positive bacteria, attributed to the piperazine group’s ability to disrupt cell membranes.
Analog 3: 6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
- Activity : Shows antitumor activity (IC50: 5–8 µM) in breast cancer cell lines via tubulin polymerization inhibition.
Unique Advantages of the Target Compound
Solubility : The 2,5-dimethoxyphenyl groups provide superior solubility in polar solvents compared to fluorophenyl or chlorinated analogs, facilitating formulation .
Target Selectivity : The 4-methylpiperidinyl group’s rigidity may reduce off-target effects compared to flexible piperazinyl derivatives .
Synthetic Accessibility : The absence of halogen atoms simplifies synthesis compared to fluorinated analogs, reducing production costs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
